
4-(Azetidin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and azetidine. Quinoline is a bicyclic aromatic compound with a nitrogen atom in one of its rings, while azetidine is a four-membered ring containing a nitrogen atom. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Pfitzinger reaction, which uses isatin derivatives and anilines under basic conditions .
Industrial Production Methods: Industrial production of 4-(Azetidin-2-yl)quinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metals can be employed to enhance reaction efficiency . Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline.
Substitution: Nitroquinoline, halogenated quinoline.
Scientific Research Applications
4-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-2-yl)quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Azetidine: A four-membered ring compound with applications in medicinal chemistry.
Imidazoquinoline: A compound with similar structural features and biological activities, used in the development of antiviral and anticancer agents.
Uniqueness: 4-(Azetidin-2-yl)quinoline is unique due to its combined structural features of quinoline and azetidine, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-12/h1-5,7,12,14H,6,8H2 |
InChI Key |
GMWDASKYZDXZML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


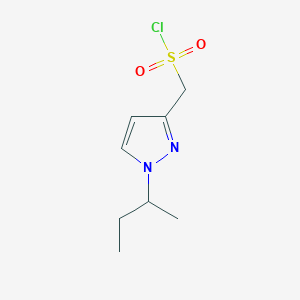
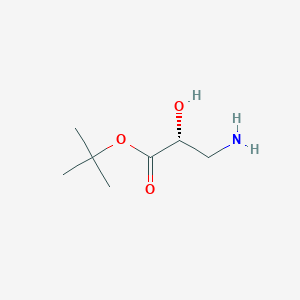

![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)

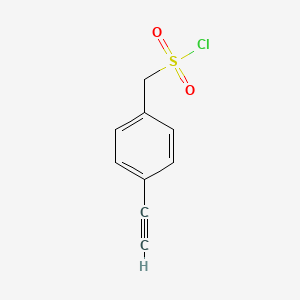
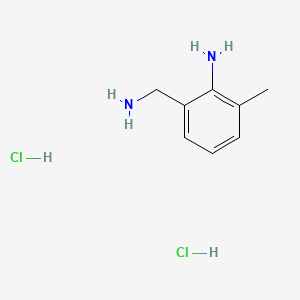
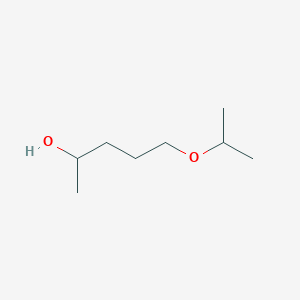

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)

![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
